2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethan-1-aminedihydrochloride
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Overview
Description
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethan-1-aminedihydrochloride is a chemical compound with the molecular formula C10H17N5•2HCl. It is a derivative of piperazine and pyrimidine, which are both important scaffolds in medicinal chemistry. This compound is often used in biochemical research, particularly in the study of proteomics and drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethan-1-aminedihydrochloride typically involves the reaction of pyrimidine derivatives with piperazine. One common method involves the nucleophilic substitution reaction between 2-chloropyrimidine and piperazine, followed by the addition of ethylenediamine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethan-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethan-1-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A metabolite of buspirone, used in the study of neurotransmitter systems.
2-(4-Phenylpiperazin-1-yl)pyrimidine: Investigated for its potential as a therapeutic agent in cancer treatment.
Uniqueness
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethan-1-aminedihydrochloride is unique due to its dual functionality, combining the properties of both pyrimidine and piperazine. This dual functionality allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C10H19Cl2N5 |
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Molecular Weight |
280.19 g/mol |
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C10H17N5.2ClH/c11-2-5-14-6-8-15(9-7-14)10-12-3-1-4-13-10;;/h1,3-4H,2,5-9,11H2;2*1H |
InChI Key |
ZITJIOAIBSBBFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN)C2=NC=CC=N2.Cl.Cl |
Origin of Product |
United States |
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